4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole is a heterocyclic compound characterized by the presence of chlorine atoms at positions 4, 5, 6, and 7 on the isoindole ring
Vorbereitungsmethoden
The synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with suitable amines under specific conditions. One common method includes refluxing the anhydride with 2-aminoimidazole in acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroisoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole has several scientific research applications:
Wirkmechanismus
The mechanism by which 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione: This compound has similar chlorine substitutions but includes a hydroxy group, which can alter its reactivity and applications.
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-isoindole:
The uniqueness of this compound lies in its specific chlorine substitutions, which confer distinct reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5Cl4N |
---|---|
Molekulargewicht |
256.9 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H5Cl4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h13H,1-2H2 |
InChI-Schlüssel |
GIWAOIJOGCCAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.